molecular formula C8H11N3O2 B13330996 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one

Cat. No.: B13330996
M. Wt: 181.19 g/mol
InChI Key: QVOPYGBGUZXPND-UHFFFAOYSA-N
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Description

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that features both a pyrazole and an oxolanone ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the amino group and the pyrazole ring makes it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with an appropriate oxolanone derivative. One common method is the cyclization of 3-amino-5-methyl-1H-pyrazole with a suitable diester or diketone under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

Scientific Research Applications

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one.

    5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar reactivity.

    4-Aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones: Compounds with similar heterocyclic structures.

Uniqueness

This compound is unique due to the combination of the pyrazole and oxolanone rings, which provides a distinct scaffold for chemical modifications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)oxolan-2-one

InChI

InChI=1S/C8H11N3O2/c1-5-4-7(9)10-11(5)6-2-3-13-8(6)12/h4,6H,2-3H2,1H3,(H2,9,10)

InChI Key

QVOPYGBGUZXPND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCOC2=O)N

Origin of Product

United States

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